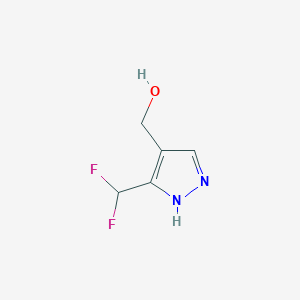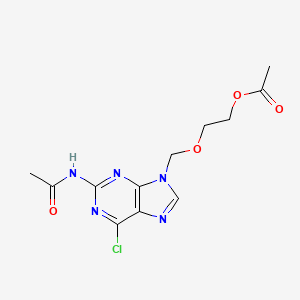![molecular formula C11H22N2O B13348229 3-Methyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13348229.png)
3-Methyl-[1,4'-bipiperidin]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-[1,4’-bipiperidin]-4-ol is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of a methyl group at the 3-position and a hydroxyl group at the 4-position on the bipiperidine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,4’-bipiperidin]-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperidine with a suitable oxidizing agent to introduce the hydroxyl group at the 4-position. The reaction conditions typically include the use of solvents such as toluene or acetonitrile and catalysts like palladium(II) acetate .
Industrial Production Methods
Industrial production of 3-Methyl-[1,4’-bipiperidin]-4-ol often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methyl-4-piperidone, while reduction can produce 3-methylpiperidine .
Applications De Recherche Scientifique
3-Methyl-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1,4’-bipiperidin-3-ylmethanamine: Similar structure but with an amine group instead of a hydroxyl group.
4-(Hydroxymethyl)-1,3’-bipiperidin-1’-ylmethylphenoxyethanol: Contains additional functional groups that confer different chemical properties.
Uniqueness
3-Methyl-[1,4’-bipiperidin]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a hydroxyl group on the bipiperidine ring makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
3-methyl-1-piperidin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C11H22N2O/c1-9-8-13(7-4-11(9)14)10-2-5-12-6-3-10/h9-12,14H,2-8H2,1H3 |
Clé InChI |
ONLOSJOHQLXWQP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1O)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)

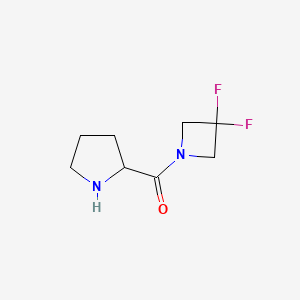
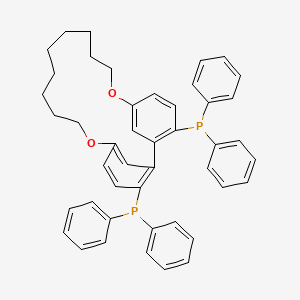


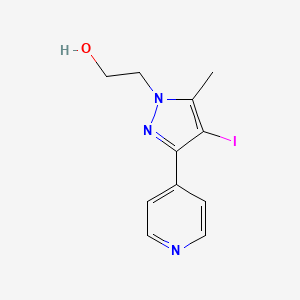
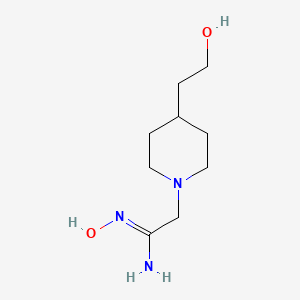
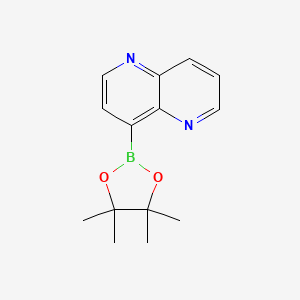
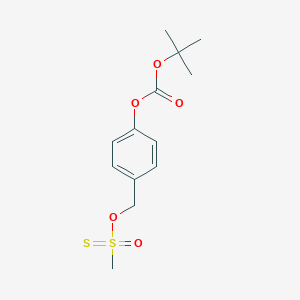
![5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13348220.png)
